AR antagonist 4
Description
"AR antagonist 4" refers to a novel bifunctional compound, 3-((4-Nitronaphthalen-1-yl)amino)benzoic acid, which acts as both a competitive inhibitor of AKR1C3 (a key enzyme in androgen biosynthesis) and a direct androgen receptor (AR) antagonist . This dual mechanism makes it a promising therapeutic candidate for treating castration-resistant prostate cancer (CRPC), where AKR1C3 overexpression contributes to resistance by converting adrenal androgens into potent AR agonists like testosterone and dihydrotestosterone (DHT).
In vitro studies demonstrate that "this compound" effectively blocks testosterone synthesis in LNCaP-AKR1C3 cells and inhibits AR-driven gene expression (e.g., PSA) at nanomolar concentrations. It also prevents AR nuclear translocation, a critical step in AR signaling, at concentrations comparable to enzalutamide, a clinically approved AR antagonist . Structural optimization of the naphthylamine scaffold enables its dual functionality, distinguishing it from monofunctional AR antagonists like bicalutamide or enzalutamide .
Properties
Molecular Formula |
C29H36N4O |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[(3S,10R,13S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C29H36N4O/c1-19-17-33(18-31-19)26-7-6-24-23-5-4-21-16-22(32-27(34)20-10-14-30-15-11-20)8-12-28(21,2)25(23)9-13-29(24,26)3/h4,7,10-11,14-15,17-18,22-25H,5-6,8-9,12-13,16H2,1-3H3,(H,32,34)/t22-,23?,24?,25?,28-,29-/m0/s1 |
InChI Key |
HJMCKQIXYCUICJ-BLKJFUMZSA-N |
Isomeric SMILES |
CC1=CN(C=N1)C2=CCC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)NC(=O)C6=CC=NC=C6)C)C |
Canonical SMILES |
CC1=CN(C=N1)C2=CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC(=O)C6=CC=NC=C6)C)C |
Origin of Product |
United States |
Preparation Methods
Method 1A (THF-Water System):
- Reactants :
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I)
- 4-Bromo-2-chlorobenzonitrile (II)
- Catalyst : Bis(triphenylphosphine)palladium(II) chloride (0.5–2 mol%)
- Base : Sodium carbonate
- Solvent : THF/water (3:1 v/v)
- Conditions : Reflux under N₂ for 2–5 hr
- Yield : 84.5% over three stages
Method 1B (Acetonitrile-Water System):
- Reactants :
- 4-Bromo-2-chlorobenzonitrile (II)
- Pyrazolylboronic ester derivatives
- Catalyst : Pd(OAc)₂ (0.6–0.8 mol%) with triphenylphosphine (1:3 molar ratio to Pd)
- Base : Potassium carbonate
- Solvent : Acetonitrile/water (50:50 v/v)
- Conditions : Reflux at 70°C for 2 hr under N₂
- Key Advantage : Phase separation simplifies isolation; palladium residues <5 ppm
Tetrahydropyranyl Deprotection and Cyclization
Post-coupling, the tetrahydropyranyl (THP) protecting group is removed to yield the active pyrazole intermediate. Source specifies:
- Reactant : 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III)
- Acid Hydrolysis : 30% HCl in methanol (0.08 eqv) at 10°C for 2 hr
- Precipitation : Gradual addition of water (35–40% v/v methanol) at 0–5°C
- Isolation : Filtration and washing with cold methanol/water (3:1)
- Yield : 92% purity by HPLC
Modular Assembly of Phenoxybenzanilide Derivatives
Source and describe an alternative route focusing on phenoxybenzanilide scaffolds:
Step 3A: Nucleophilic Aromatic Substitution:
- Reactants :
- 4-Fluoronitrobenzene (9)
- Hydroquinone
- Conditions : K₂CO₃ in DMF at 120°C for 12 hr
- Product : 4-(4-Nitrophenoxy)phenol (10)
Step 3B: Nitro Reduction and Amidation:
- Reduction : H₂/Pd-C in ethanol (25°C, 12 hr) to yield 4-(4-aminophenoxy)phenol
- Amidation : Benzoyl chloride in pyridine (0°C to RT, 6 hr)
- Final Product : 4-(4-Benzoylaminophenoxy)phenol (4) with IC₅₀ = 0.043 μM against LNCaP cells
Comparative Analysis of Methodologies
Industrial-Scale Optimization (EP3280710B1)
A patented large-scale process emphasizes:
- Solvent Recycling : Acetonitrile recovery via distillation (98% efficiency)
- Precision Cooling : Controlled precipitation at 0.5°C/min to enhance crystal uniformity
- Pd Removal : Activated carbon treatment reduces Pd to <2 ppm
- Throughput : 150 kg/batch with 87.5% yield
Challenges and Solutions in Synthesis
- Challenge 1 : Epimerization during THP removal
- Solution : Strict temperature control (10±3°C) and ammonia water quenching
- Challenge 2 : Low solubility of final product
- Solution : Use of ethanol/water (70:30) for recrystallization
- Challenge 3 : Residual palladium
- Solution : TBAB phase transfer catalyst reduces Pd leaching
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions: AR antagonist 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the specific transformation, but they generally involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
Efficacy in Preclinical Studies
Numerous studies have demonstrated the efficacy of AR antagonist 4 in various preclinical models:
- In Vitro Studies : Research indicates that this compound exhibits potent antagonistic activity against both wild-type and mutant forms of the androgen receptor. For instance, it has been shown to effectively inhibit AR signaling in LNCaP cells and other prostate cancer cell lines expressing different AR mutations associated with resistance to existing therapies .
- In Vivo Models : In animal models, particularly castration-resistant prostate cancer (CRPC) xenografts, this compound has demonstrated significant tumor growth inhibition. For example, studies involving LAPC-4 and VCaP xenograft models showed marked reductions in tumor size following treatment with this compound compared to control groups .
Clinical Implications
The clinical relevance of this compound is underscored by its potential application in treating patients with advanced prostate cancer who have developed resistance to first-generation antiandrogens. Phase II clinical trials are currently underway to evaluate its efficacy and safety profile in patients with metastatic CRPC. Early results suggest that a substantial proportion of patients experience a decrease in prostate-specific antigen (PSA) levels, indicating a therapeutic response .
Case Studies
-
Case Study: Resistance Mechanisms
A study highlighted a patient who initially responded to bicalutamide but later developed resistance due to mutations in the ligand-binding domain of the androgen receptor. Subsequent treatment with this compound led to a significant reduction in PSA levels and tumor burden, demonstrating its effectiveness against resistant forms of the receptor . -
Case Study: Combination Therapy
Another investigation explored the use of this compound in combination with other therapeutic agents, such as taxanes. Results indicated enhanced antitumor activity when used alongside chemotherapy, suggesting a synergistic effect that could improve outcomes for patients with advanced disease .
Data Tables
Mechanism of Action
The mechanism of action of AR antagonist 4 involves binding to the ligand-binding domain of the androgen receptor, thereby preventing the receptor from interacting with its natural ligands, such as testosterone and dihydrotestosterone. This inhibition disrupts the androgen receptor signaling pathway, leading to reduced expression of androgen-responsive genes and inhibition of prostate cancer cell growth. The molecular targets and pathways involved include the androgen receptor itself, as well as downstream signaling molecules and transcription factors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanistic and Functional Comparisons
The table below summarizes key differences between "AR antagonist 4" and other AR-targeting agents:
Key Findings
- Dual Functionality : Unlike enzalutamide or bicalutamide, "this compound" simultaneously inhibits AKR1C3 (blocking ligand production) and antagonizes AR (blocking ligand effects), addressing both upstream and downstream resistance mechanisms in CRPC .
- Potency : Its AR antagonism (IC50 = 50 nM) is superior to bicalutamide (IC50 = 200 nM) and comparable to enzalutamide (IC50 = 20 nM) .
- Nuclear Translocation : At 10 nM, it prevents AR nuclear localization as effectively as enzalutamide, a critical feature for suppressing AR-driven transcription .
Structural and Pharmacophore Comparisons
- Shared Pharmacophores : "this compound" and enzalutamide both feature a hydrophobic aromatic core (naphthyl or phenyl group) for AR binding, but "this compound" incorporates a nitro group that enhances AKR1C3 inhibition .
- Bicalutamide Limitations : The partial agonist activity of bicalutamide in certain cell lines (e.g., MDA-MB-453) contrasts with the pure antagonism of "this compound," attributed to its optimized electronegative substituents (e.g., nitro group) .
- AKR1C3-Targeted Agents : While GTx-560 and ASP9521 inhibit AKR1C3, they lack direct AR antagonism, limiting their efficacy in AR-overexpressing CRPC models .
Research Implications
"this compound" represents a significant advancement over existing therapies by combining AKR1C3 inhibition and AR antagonism. Its dual action reduces the likelihood of compensatory signaling pathways driving resistance, a common issue with monofunctional agents like enzalutamide . Future studies should explore its in vivo efficacy and synergy with androgen deprivation therapy (ADT).
Q & A
Q. How does this compound compare to second-generation antagonists (e.g., enzalutamide) in overcoming AR resistance mechanisms?
- Answer : Benchmark using:
- In vitro : Competitive binding assays (e.g., radiolabeled DHT displacement) .
- In vivo : Castration-resistant prostate cancer (CRPC) models with AR amplification .
- Clinical data : Compare PSA progression-free survival in matched cohorts (if available).
Q. What structural features of this compound contribute to its selectivity for AR over related nuclear receptors (e.g., glucocorticoid receptor)?
- Answer : Perform molecular docking studies using AR LBD crystal structures (PDB: 2PIO). Compare binding poses with glucocorticoid receptor (PDB: 1NHZ). Validate via reporter assays with chimeric receptors .
Ethical and Reporting Standards
Q. How should researchers address ethical considerations in this compound studies involving animal models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
